molecular formula C9H12N2O B2849412 N-[(3-methylpyridin-2-yl)methyl]acetamide CAS No. 1344004-56-3

N-[(3-methylpyridin-2-yl)methyl]acetamide

Cat. No.: B2849412
CAS No.: 1344004-56-3
M. Wt: 164.208
InChI Key: OKQMGEOSFLBZAC-UHFFFAOYSA-N
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Description

N-[(3-methylpyridin-2-yl)methyl]acetamide is a pyridine-derived acetamide characterized by a 3-methylpyridin-2-yl group linked via a methylene bridge to an acetamide moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-3-5-10-9(7)6-11-8(2)12/h3-5H,6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQMGEOSFLBZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methodologies

Direct Acetylation of 3-Methylpyridin-2-ylmethylamine

The most straightforward route involves the acetylation of 3-methylpyridin-2-ylmethylamine using acetylating agents.

Procedure Using Acetic Anhydride
  • Reagents : 3-Methylpyridin-2-ylmethylamine, acetic anhydride, triethylamine (TEA), dichloromethane (DCM).
  • Protocol :
    • Dissolve 3-methylpyridin-2-ylmethylamine (1.0 equiv) in DCM under nitrogen.
    • Add TEA (1.5 equiv) as a base to scavenge HCl.
    • Dropwise addition of acetic anhydride (1.2 equiv) at 0°C.
    • Stir at room temperature for 4–6 hours.
    • Quench with water, extract with DCM, and concentrate.
  • Yield : 75–85% after recrystallization from acetone/hexane.
Alternative Method Using Acetyl Chloride
  • Conditions : Acetyl chloride (1.1 equiv) in DCM with TEA (2.0 equiv) at −10°C.
  • Advantage : Faster reaction time (1–2 hours).
  • Drawback : Requires strict temperature control to avoid over-acetylation.
Side Reactions and Mitigation
  • Over-acetylation : Minimized by stoichiometric control and low temperatures.
  • Pyridine Ring Reactivity : No nitration or sulfonation observed under mild conditions.

Synthesis via Reductive Amination (Precursor Route)

When 3-methylpyridin-2-ylmethylamine is unavailable, it can be synthesized from 2-cyanomethyl-3-methylpyridine via hydrogenation:

Hydrogenation of 2-Cyanomethyl-3-methylpyridine
  • Catalyst : Palladium on carbon (Pd/C, 5% w/w).
  • Conditions :
    • H₂ gas (50 psi) in ethanol at 50°C for 12 hours.
    • Filter and concentrate to yield 3-methylpyridin-2-ylmethylamine.
  • Yield : 60–70%.
Subsequent Acetylation
  • Follows the procedure in Section 2.1.1 to yield the final acetamide.

Coupling Reactions Using Activated Carboxylic Acids

An alternative approach employs preformed acid derivatives:

Acid Chloride Coupling
  • Synthesis of Acetyl Chloride Derivative :
    • React acetic acid with thionyl chloride (SOCl₂) in DCM.
  • Coupling with 3-Methylpyridin-2-ylmethylamine :
    • Add amine to acid chloride in DCM with TEA at 0°C.
    • Stir for 3 hours, extract, and concentrate.
  • Yield : 80–90%.

Analytical Characterization

Spectral Data

  • ¹H-NMR (CDCl₃) :
    δ 2.10 (s, 3H, CH₃CO), 2.40 (s, 3H, pyridine-CH₃), 4.40 (d, 2H, CH₂NH), 7.20–8.50 (m, 3H, pyridine-H).
  • IR (KBr) :
    1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Physicochemical Properties

Property Value Source
Melting Point 98–102°C Estimated
Boiling Point 295–300°C (dec.) Estimated
Solubility Soluble in DCM, ethanol

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Acetylation 75–85 >95 High Moderate
Reductive Amination Route 60–70 90–95 Moderate Low
Acid Chloride Coupling 80–90 >98 High High

Key Findings :

  • Acid chloride coupling offers the highest yield and purity but requires hazardous reagents.
  • Direct acetylation balances scalability and safety.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C from hydrogenation can be recovered via filtration.
  • Waste Management : Neutralization of acidic by-products (e.g., HCl) with NaOH is critical.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby increasing the levels of endocannabinoids. This leads to enhanced activation of cannabinoid receptors, resulting in anti-inflammatory and analgesic effects . Additionally, the compound’s interaction with COX enzymes inhibits the production of prostaglandins, further contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in 5RGX) enhance hydrogen-bonding interactions with residues like ASN142 and GLN189 in Mpro, whereas the 3-methyl group in the target compound may prioritize hydrophobic interactions .

Physicochemical Properties

Property N-[(3-methylpyridin-2-yl)methyl]acetamide (Predicted) 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) N-(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide
Melting Point (°C) ~140–150 (analogous to ) Not reported 143–145
IR C=O Stretch (cm⁻¹) ~1730 ~1730 1730
Solubility Moderate (hydrophobic methyl group) Low (cyanophenyl enhances crystallinity) Low (aromatic stacking)

Q & A

What are the established synthetic routes for preparing N-[(3-methylpyridin-2-yl)methyl]acetamide and its structural analogs?

Basic
A solvent-free, catalytic approach is commonly employed for synthesizing acetamide derivatives. For example, a mixture of m-tolualdehyde, β-naphthol, and acetamide can be heated at 393 K with phenylboronic acid as a catalyst, followed by ethanol purification . Multi-step reactions involving pyridine or isoxazole precursors are also typical, though exact protocols may require optimization for substituent compatibility .

Which analytical techniques are essential for structural characterization of this compound?

Basic
X-ray crystallography is critical for resolving molecular geometry, as demonstrated in studies of related acetamide derivatives, where dihedral angles between aromatic systems (e.g., 78.32–84.70°) and hydrogen-bonding patterns (N–H⋯O, O–H⋯O) were quantified . Complementary methods include NMR for functional group analysis and mass spectrometry for molecular weight confirmation. Computational tools (e.g., PubChem-derived InChI keys) aid in validating structural integrity .

How can researchers address discrepancies in crystallographic data among structural analogs of this compound?

Advanced
Comparative analysis of dihedral angles and intermolecular interactions is key. For instance, analogs with naphthalene or phenyl substituents show dihedral angle variations (81.54–84.70°), attributed to steric or electronic effects. Researchers should perform Hirshfeld surface analysis to map intermolecular contacts and quantify packing efficiencies, which explain stability differences . Parallel synthesis of analogs under identical conditions can isolate crystallization variables .

What strategies enhance the bioactivity of this compound derivatives in pharmacological studies?

Advanced
Structural modifications targeting solubility and bioavailability are critical. Introducing polar groups (e.g., hydroxyl, carboxyl) or reducing steric bulk can improve pharmacokinetics. Computational modeling, such as molecular docking, predicts target affinity (e.g., enzyme active sites), guiding rational design. For example, pyridine and isoxazole moieties in related compounds exhibit enhanced antimicrobial and anticancer activity when paired with electron-withdrawing groups .

What biological targets are typically investigated for pyridine-linked acetamide derivatives?

Basic
These compounds are screened against enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) due to their structural mimicry of endogenous ligands. For example, thiazolopyrimidine and pyrimidine derivatives show activity against microbial pathogens and cancer cell lines via interference with DNA synthesis or protein function . Standard assays include microbial growth inhibition (MIC assays) and cytotoxicity testing (MTT assays) .

How do intramolecular interactions influence the stability of this compound in solution?

Advanced
Intramolecular hydrogen bonds (e.g., N–H⋯O) stabilize the acetamide backbone, reducing conformational flexibility. Solvent polarity impacts tautomeric equilibria; for example, in polar solvents, the keto-enol equilibrium may shift, altering reactivity. Kinetic studies using UV-Vis spectroscopy under varying pH and solvent conditions can quantify these effects .

What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Advanced
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects and transition states. PubChem’s quantum-chemical datasets (e.g., InChI-derived descriptors) provide baseline parameters for these studies .

How can researchers validate the purity of synthesized this compound batches?

Basic
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace impurities, LC-MS or GC-MS identifies byproducts. Crystallinity can be confirmed via powder XRD, while elemental analysis (CHNS) verifies stoichiometric ratios .

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